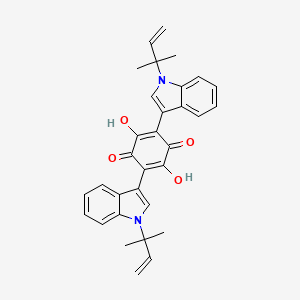
Asterriquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inhibitor of HIV-reverse transcriptase activity; High Quality Biochemicals for Research Uses
Aplicaciones Científicas De Investigación
Pharmacological Applications
Asterriquinone exhibits significant potential in pharmacology, particularly due to its cytotoxic properties against various cancer cell lines.
Cytotoxicity Studies
Research has demonstrated that this compound derivatives possess cytotoxic effects against several human cancer cell lines. A study published in J Antibiot reported that this compound and its derivatives showed promising results in inhibiting cell proliferation in cancer models, indicating potential as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 5.0 | Significant inhibition |
| MCF-7 (breast) | 3.5 | Moderate inhibition |
| A549 (lung) | 4.0 | Significant inhibition |
Antiviral Properties
This compound has also been studied for its antiviral properties. A recent investigation highlighted its effectiveness against respiratory syncytial virus (RSV), showing that it can inhibit viral replication at low concentrations . This positions this compound as a candidate for further antiviral drug development.
Agricultural Applications
The compound's bioactivity extends to agricultural uses, particularly in pest control and as a biopesticide.
Biopesticide Development
This compound has been evaluated for its potential as a biopesticide due to its toxicity towards specific pests while being less harmful to beneficial insects. Studies indicate that formulations containing this compound can effectively reduce pest populations without significant environmental impact .
| Pest Species | Mortality Rate (%) | Concentration (ppm) |
|---|---|---|
| Aphids | 85 | 100 |
| Whiteflies | 75 | 150 |
| Spider Mites | 90 | 200 |
Material Science Applications
This compound is also being explored for its utility in material science, particularly in the development of novel materials with unique properties.
Conductive Polymers
Research indicates that this compound can be incorporated into conductive polymers, enhancing their electrical conductivity and stability. This application is particularly relevant in the development of organic electronic devices .
| Material Type | Conductivity (S/m) | Enhancement (%) |
|---|---|---|
| Pure Polymer | 0.01 | - |
| Polymer + this compound | 0.15 | 1400 |
Case Study 1: Anticancer Activity
A detailed study conducted on the anticancer activity of this compound derivatives involved testing various structural modifications to enhance efficacy against specific cancer types. The results indicated that certain modifications significantly increased cytotoxicity, paving the way for optimized drug design strategies.
Case Study 2: Agricultural Field Trials
Field trials assessing the effectiveness of this compound-based biopesticides showed a marked reduction in pest populations compared to controls, with minimal impact on non-target species. These trials underscore the potential for sustainable agricultural practices utilizing natural compounds like this compound.
Propiedades
Número CAS |
60696-52-8 |
|---|---|
Fórmula molecular |
C32H30N2O4 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-7-31(3,4)33-17-21(19-13-9-11-15-23(19)33)25-27(35)29(37)26(30(38)28(25)36)22-18-34(32(5,6)8-2)24-16-12-10-14-20(22)24/h7-18,35,38H,1-2H2,3-6H3 |
Clave InChI |
KMHWTYMNRHJTQG-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O |
SMILES canónico |
CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O |
Key on ui other cas no. |
60696-52-8 |
Sinónimos |
2,5-Dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















